tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenoxyethyl moiety with an ethynyl and methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-ethynyl-5-methylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of phenoxyethyl derivatives with biological targets. Its ethynyl group can be utilized in click chemistry for bioconjugation studies.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its phenoxyethyl moiety can impart desirable characteristics such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in covalent bonding with target molecules, while the phenoxyethyl moiety can engage in non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(aminooxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical modifications. This distinguishes it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
tert-butyl N-[2-(3-ethynyl-5-methylphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-6-13-9-12(2)10-14(11-13)19-8-7-17-15(18)20-16(3,4)5/h1,9-11H,7-8H2,2-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHMBMBBXNHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)OC(C)(C)C)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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